Flutrimazole
Overview
Description
Flutrimazole is a wide-spectrum antifungal drug. It is used for the topical treatment of superficial mycoses of the skin . It is an imidazole derivative . Its antifungal activity has been demonstrated in in vivo and in vitro studies to be comparable to that of clotrimazole and higher than bifonazole .
Molecular Structure Analysis
Flutrimazole is an imidazole in which the hydrogen attached to the nitrogen is replaced by a 2,4’-difluorotrityl group . The molecular formula of Flutrimazole is C22H16F2N2 .Chemical Reactions Analysis
A highly sensitive liquid chromatography-tandem mass spectrometry method was developed and validated for the determination of Flutrimazole in human plasma . This study was to investigate the application of sensitive and selective LC-MS/MS method for quantitation of Flutrimazole in human plasma .Physical And Chemical Properties Analysis
Flutrimazole has a molecular weight of 346.4 g/mol . It is minimally absorbed through the skin .Scientific Research Applications
Efficacy in Dermatomycoses
A pivotal study demonstrated the effectiveness of Flutrimazole 1% dermal cream in treating dermatomycoses, comparing favorably with bifonazole. This randomized, double-blind trial highlighted Flutrimazole's superior cure rates and good tolerability when applied topically once a day, marking it as a potent option for fungal skin infections (Alomar et al., 1995).
Treatment of Pityriasis Versicolor
In a randomized double-blind comparative trial, Flutrimazole 1% shampoo demonstrated comparable efficacy and safety to Ketoconazole 2% shampoo for treating pityriasis versicolor. This study, involving 60 patients, showcased Flutrimazole's capability in managing superficial skin fungal infections, emphasizing its role in a therapeutic setting (Rigopoulos et al., 2007).
Microspheres Loaded Topical Emulgel Formulation
Research into developing a microspheres-loaded topical gel containing Flutrimazole was aimed at enhancing the drug's delivery and efficacy while minimizing potential side effects. This innovative formulation strategy underscores the evolving application of Flutrimazole in dermatological treatments, offering controlled release and reduced percutaneous absorption benefits (Reddy & Soumyastutipatnaik, 2019).
Anti-inflammatory Properties
A study investigating the topical anti-inflammatory properties of Flutrimazole revealed its efficacy in inhibiting mouse ear edema induced by various agents. This research not only highlights Flutrimazole's antifungal capabilities but also its potential use in treating inflammatory components of fungal infections (Merlos et al., 2005).
Pharmacokinetics in Critically Ill Patients
The impact of renal function on the population pharmacokinetics of Fluconazole in critically ill patients has been studied, revealing the need for dose adjustments based on renal function and continuous renal replacement therapy (CRRT). This research is crucial for optimizing Fluconazole dosing in a critical care setting, ensuring effective treatment outcomes (Muilwijk et al., 2020).
Safety And Hazards
Flutrimazole is harmful if swallowed and may cause skin irritation . It is recommended to avoid breathing mist, gas, or vapours, avoid contacting with skin and eye, use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .
Future Directions
The basic research currently being conducted mostly in academic settings may provide important information on potential fungal-specific pathways and novel antifungal targets as well as pave the way in the near future for the development of new antifungal drugs with new molecular structures and mechanisms of action . The utility of TDM for other triazoles such fluconazole and isavuconazole remains to be explored .
properties
IUPAC Name |
1-[(2-fluorophenyl)-(4-fluorophenyl)-phenylmethyl]imidazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16F2N2/c23-19-12-10-18(11-13-19)22(26-15-14-25-16-26,17-6-2-1-3-7-17)20-8-4-5-9-21(20)24/h1-16H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QHMWCHQXCUNUAK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=C(C=C2)F)(C3=CC=CC=C3F)N4C=CN=C4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16F2N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30869622 | |
Record name | Flutrimazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30869622 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
346.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Flutrimazole | |
CAS RN |
119006-77-8 | |
Record name | Flutrimazole | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=119006-77-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Flutrimazole [INN:BAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0119006778 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Flutrimazole | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB13425 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Flutrimazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30869622 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-[(2-fluorophenyl)-(4-fluorophenyl)-phenylmethyl]imidazole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | FLUTRIMAZOLE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/776S0UP252 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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